REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH:15](O)([CH3:17])[CH3:16]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:16][CH2:15][CH3:17])=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
Heat the resulting mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
condense the filtrate
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residual oil in ethyl acetate (250 mL)
|
Type
|
EXTRACTION
|
Details
|
extract twice with 5% sodium hydroxide (100 mL)
|
Type
|
CUSTOM
|
Details
|
separate
|
Type
|
WASH
|
Details
|
wash with brine
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation at 100°-120°
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)OCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.86 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |